N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride
Description
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride is a benzothiazole-derived acetamide compound with a dimethylaminoethyl side chain and a fluorine substituent on the benzothiazole ring. Its molecular formula is C₁₉H₂₂ClFN₃OS, and its molecular weight is approximately 412.92 g/mol (calculated from ). The compound’s structure combines a phenylacetamide backbone with a 6-fluoro-1,3-benzothiazol-2-yl group, which may confer unique pharmacological or agrochemical properties, such as receptor binding specificity or metabolic stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS.ClH/c1-22(2)10-11-23(18(24)12-14-6-4-3-5-7-14)19-21-16-9-8-15(20)13-17(16)25-19;/h3-9,13H,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPISJMVXKBAWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by a unique structure that combines a benzothiazole moiety with a dimethylaminoethyl side chain, which may contribute to its pharmacological properties.
- Chemical Formula : C19H18ClFN4OS2
- Molecular Weight : 436.95 g/mol
- CAS Number : 1216569-19-5
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Some derivatives of benzothiazole have been reported to possess antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Benzothiazole derivatives are often investigated for their anticancer effects due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of related benzothiazole compounds on different cancer cell lines. The results indicated that compounds with similar structures could significantly inhibit cell growth, suggesting that this compound may also possess anticancer properties .
- Antimicrobial Activity : Research involving various benzothiazole derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the dimethylamino group is hypothesized to enhance membrane permeability, facilitating the antimicrobial action .
- Neuropharmacological Effects : Some studies have indicated that compounds containing dimethylamino groups can influence neurotransmitter systems, potentially offering neuroprotective benefits or acting as anxiolytics .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Benzothiazole derivatives have been extensively studied for their pharmacological properties, including:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylaminoethyl group may enhance the compound's ability to penetrate cell membranes, increasing its efficacy as an anticancer agent .
- Antimicrobial Properties : Some studies have reported that compounds containing benzothiazole structures possess significant antimicrobial activity. This compound could be evaluated for its effectiveness against bacterial and fungal strains .
Pharmacology
In pharmacological studies, the compound could be investigated for:
- Neuropharmacological Effects : Given the dimethylamino group, there is potential for exploring its effects on neurotransmitter systems. Compounds with similar structures have shown promise in modulating serotonin and dopamine receptors .
- Analgesic Properties : The analgesic potential of benzothiazole derivatives has been documented. This compound could be assessed for pain-relief capabilities in preclinical models .
Materials Science
The unique properties of this compound may also lend themselves to applications in materials science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to the development of novel materials with enhanced thermal and mechanical properties.
- Sensors : Due to its electronic properties, there is potential for using this compound in the fabrication of sensors, particularly those aimed at detecting biological molecules or environmental pollutants .
Case Study 1: Anticancer Activity
A study conducted on various benzothiazole derivatives demonstrated that modifications to the benzothiazole core significantly impacted cytotoxicity against breast cancer cells (MCF-7). The study found that compounds similar to N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide hydrochloride exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of benzothiazole derivatives revealed that certain modifications enhanced activity against both Gram-positive and Gram-negative bacteria. The tested compounds showed minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural homology with several benzothiazole-acetamide derivatives, differing in substituents on the benzothiazole ring, acetamide side chains, or additional functional groups. Key analogs include:
Key Observations :
- Fluorine vs. Methanesulfonyl/Trifluoromethyl : The 6-fluoro substituent in the target compound likely improves metabolic stability compared to bulkier groups like CF₃ () or SO₂CH₃ (), which may enhance membrane permeability but reduce solubility .
- Side Chain Modifications: The dimethylaminoethyl side chain in the target compound may improve water solubility compared to valine-derived () or thiophene-containing analogs (), impacting pharmacokinetics .
Pharmacological and Agrochemical Activity
- Antimicrobial Potential: The target compound’s benzothiazole core is structurally related to benthiavalicarb (), a fungicide targeting oomycetes. The fluorine atom may enhance binding to fungal enzymes, similar to fluoro-substituted agrochemicals .
- Receptor Modulation: Analogs in (e.g., N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) demonstrate activity in modulating kynurenine pathway enzymes, suggesting the target compound may share neuropharmacological applications .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs (e.g., ’s trifluoromethyl derivative) .
- Stability : Fluorine’s electronegativity may reduce oxidative degradation compared to sulfonyl or methyl groups in analogs () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
